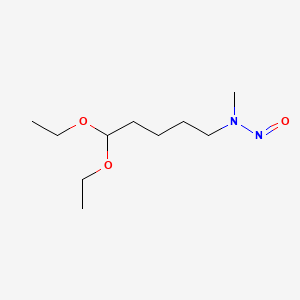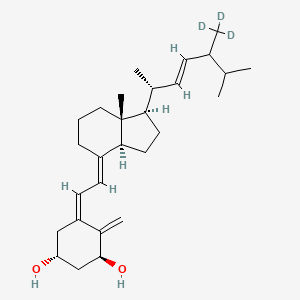
1alpha-Hydroxy Vitamin D2-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1alpha-Hydroxy Vitamin D2-d3 is a synthetic analog of vitamin D, specifically designed to mimic the biological activity of naturally occurring vitamin D compounds. This compound plays a crucial role in calcium and phosphorus metabolism, making it essential for maintaining bone health and overall physiological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha-Hydroxy Vitamin D2-d3 involves several steps, starting from the precursor compounds vitamin D2 and vitamin D3. The process typically includes hydroxylation at the C-1 position. One efficient method involves the conversion of vitamin D3 tosylates to 3,5-cyclovitamin D derivatives, followed by allylic oxidation with selenium dioxide and acid-catalyzed solvolysis to yield the 1alpha-hydroxyvitamin D analogs .
Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques for purification and quantification. These methods ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1alpha-Hydroxy Vitamin D2-d3 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. The hydroxylation at the C-1 position is a critical step in its synthesis .
Common Reagents and Conditions:
Hydroxylation: Selenium dioxide is commonly used for allylic oxidation.
Oxidation: Various oxidizing agents can be employed, depending on the desired product.
Substitution: Acid-catalyzed solvolysis is used to introduce hydroxyl groups.
Major Products Formed: The primary product formed from these reactions is this compound, which can be further modified to produce other analogs with varying biological activities .
Applications De Recherche Scientifique
1alpha-Hydroxy Vitamin D2-d3 has a wide range of scientific research applications:
Mécanisme D'action
1alpha-Hydroxy Vitamin D2-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. Upon binding, it induces conformational changes in the VDR, allowing it to interact with vitamin D response elements (VDREs) in the DNA. This interaction leads to the transcription of genes involved in calcium and phosphorus metabolism, immune response, and cell proliferation .
Comparaison Avec Des Composés Similaires
1alpha,25-Dihydroxyvitamin D3 (Calcitriol): The most active form of vitamin D3, crucial for calcium homeostasis.
1alpha,25-Dihydroxyvitamin D2: Another active form of vitamin D2, used in similar therapeutic applications.
Uniqueness: 1alpha-Hydroxy Vitamin D2-d3 is unique due to its synthetic origin and specific hydroxylation pattern, which allows for targeted biological activity. Unlike naturally occurring vitamin D compounds, it can be precisely modified to enhance or reduce specific effects, making it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C28H44O2 |
|---|---|
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19?,20-,24-,25-,26+,27+,28-/m1/s1/i3D3 |
Clé InChI |
HKXBNHCUPKIYDM-LBXSFKEFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)

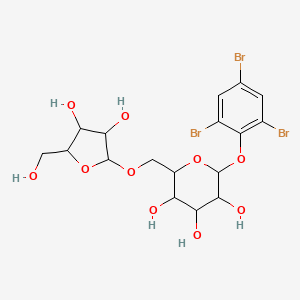
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
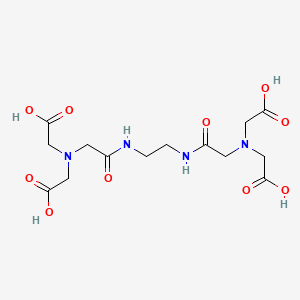
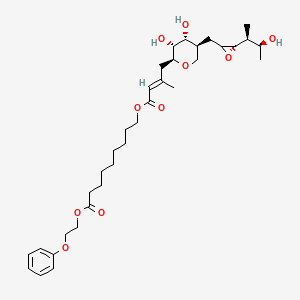


![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
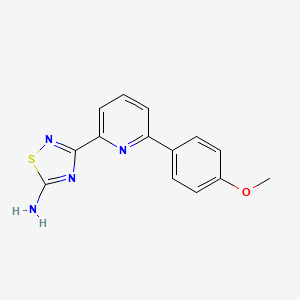
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)
